(5-Chloro-1H-benzoimidazol-2-yl)-acetic acidsodium salt
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Overview
Description
(5-Chloro-1H-benzoimidazol-2-yl)-acetic acidsodium salt is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1H-benzoimidazol-2-yl)-acetic acidsodium salt typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent.
Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the acetic acid group: This step involves the reaction of the chlorinated benzimidazole with chloroacetic acid under basic conditions to form the acetic acid derivative.
Formation of the sodium salt: Finally, the acetic acid derivative is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of o-phenylenediamine and chloroacetic acid are prepared.
Continuous flow reactors: These are used to ensure efficient and consistent production of the benzimidazole core and its subsequent chlorination.
Purification and crystallization: The final product is purified through crystallization and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1H-benzoimidazol-2-yl)-acetic acidsodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
(5-Chloro-1H-benzoimidazol-2-yl)-acetic acidsodium salt has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5-Chloro-1H-benzoimidazol-2-yl)-acetic acidsodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-1H-benzoimidazol-2-yl)methylamine dihydrochloride
- (5-Chloro-1H-benzoimidazol-2-yl)methanol
- (5-Chloro-1H-benzoimidazol-2-yl)methylamine
Uniqueness
(5-Chloro-1H-benzoimidazol-2-yl)-acetic acidsodium salt is unique due to its specific acetic acid group, which imparts distinct chemical properties and biological activities compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and other fields.
Properties
CAS No. |
1252046-15-3 |
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Molecular Formula |
C9H7ClN2NaO2 |
Molecular Weight |
233.61 g/mol |
IUPAC Name |
sodium;2-(6-chloro-1H-benzimidazol-2-yl)acetate |
InChI |
InChI=1S/C9H7ClN2O2.Na/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14;/h1-3H,4H2,(H,11,12)(H,13,14); |
InChI Key |
PUSGWJXNTSWHJS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CC(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CC(=O)O.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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